molecular formula C14H19NO3 B3049741 Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 217795-83-0

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No. B3049741
CAS RN: 217795-83-0
M. Wt: 249.3 g/mol
InChI Key: MAKWYVSEDPFHGW-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 .


Synthesis Analysis

Piperidine derivatives, such as this compound, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 249.31 .

Scientific Research Applications

  • Synthesis of Novel Compounds and Intermediates : This compound is used in the synthesis of novel chemical intermediates and active pharmaceutical ingredients. For instance, it serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). Additionally, its derivatives are synthesized for various applications, such as in the preparation of chiral aziridines and amino acids (Kwang-Deuk Lee et al., 2001).

  • Asymmetric Synthesis and Catalysis : Research shows its use in asymmetric benzylation, which is crucial for preparing biologically active compounds. This includes the synthesis of chiral 3-benzylpiperidine backbone compounds, using cost-effective materials and mild reaction conditions (Yaomin Wang et al., 2018).

  • Exploration in Medicinal Chemistry : It's used in the synthesis of compounds with potential pharmacological properties. For instance, studies include the synthesis of Donepezil Hydrochloride, a drug used for treating Alzheimer's disease (H. Bing, 2005).

  • Study of Substituent Effects in Chemistry : It serves as a model system to study the electronic effects of protecting groups in hydroxypiperidines, which is significant in understanding glycosylation chemistry (Mads Heuckendorff et al., 2010).

  • Development of Antibacterial Agents : Some derivatives have been evaluated for their antibacterial properties, highlighting the compound's potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • NMR Spectroscopy Applications : Its derivatives are used in NMR spectroscopy for structural analysis, aiding in the identification and differentiation of complex organic compounds (J. Cannon et al., 1976).

properties

IUPAC Name

benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWYVSEDPFHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442824
Record name benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217795-83-0
Record name benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-oxopiperidine-1-carboxylate (2.33 g, 10 mmol) in dry THF (50 mL) at −78° C. was added MeMgBr (3.6 mL, 3M solution in THF, 11 mmol) slowly. The reaction was allowed to stir at −78° C. for 10 min then slowly warmed to r.t. The reaction was quenched with NH4Cl and dissolved in EtOAc (300 mL) and washed with saturated NH4Cl and brine, dried and filtered, and concentrated to give the crude. The crude material was further purified by silica gel chromatography to yield benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate. (53% yield). LCMS (m/z): 250.1 (MH+); LC Rt=2.98 min.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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